molecular formula C16H17ClN4O3 B2869214 6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2380056-45-9

6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2869214
CAS No.: 2380056-45-9
M. Wt: 348.79
InChI Key: XFIJPNNBZAIATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:

    Formation of the piperazine intermediate: This involves the reaction of piperazine with 4-chlorophenylacetyl chloride under basic conditions to form the 4-[2-(4-chlorophenyl)acetyl]piperazine intermediate.

    Cyclization to form the pyrimidine ring: The intermediate is then reacted with appropriate reagents to form the pyrimidine ring, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

    Pyrazinamide Derivatives: Compounds with similar structural features, studied for their anti-tubercular activity.

Uniqueness

6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.

Properties

IUPAC Name

6-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-12-3-1-11(2-4-12)9-15(23)21-7-5-20(6-8-21)13-10-14(22)19-16(24)18-13/h1-4,10H,5-9H2,(H2,18,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIJPNNBZAIATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.